(2-Bromobenzyl)hydrazine

Catalog No.
S692108
CAS No.
51421-27-3
M.F
C7H9BrN2
M. Wt
201.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromobenzyl)hydrazine

CAS Number

51421-27-3

Product Name

(2-Bromobenzyl)hydrazine

IUPAC Name

(2-bromophenyl)methylhydrazine

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

InChI

InChI=1S/C7H9BrN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2

InChI Key

OHOLTPDWHLBTJD-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNN)Br

Canonical SMILES

C1=CC=C(C(=C1)CNN)Br

(2-Bromobenzyl)hydrazine (CAS 51421-27-3) is a bifunctional building block characterized by a reactive hydrazine moiety and an aromatic ring bearing an ortho-positioned bromine atom. In pharmaceutical and advanced materials synthesis, this compound is primarily procured as a direct precursor for fused nitrogen heterocycles, such as indazoles, cinnolines, and spiro-indolines. The terminal hydrazine group readily undergoes condensation, alkylation, or acylation to form diverse intermediates, while the ortho-bromine serves as an essential electrophilic handle for subsequent transition-metal-catalyzed intramolecular cyclization. Its dual reactivity profile streamlines multi-step syntheses by eliminating the need for late-stage halogenation, making it a highly efficient starting material for complex scaffold generation [1].

Substituting (2-bromobenzyl)hydrazine with generic analogs fundamentally disrupts synthetic viability in cyclization-dependent workflows. Unhalogenated benzylhydrazine completely lacks the electrophilic site required for intramolecular cross-coupling, rendering it useless for direct indazole or indoline formation. Positional isomers, such as 3-bromo- or 4-bromobenzylhydrazine, place the halogen too far from the hydrazine nitrogen, making the formation of favored 5- or 6-membered fused rings geometrically impossible and instead promoting intermolecular side reactions or oligomerization. Furthermore, while 2-chlorobenzylhydrazine offers the correct geometry, the higher bond dissociation energy of the C-Cl bond compared to the C-Br bond significantly impedes oxidative addition during palladium-catalyzed Buchwald-Hartwig aminations. This necessitates harsher reaction temperatures, extended times, and highly specialized, expensive phosphine ligands, often resulting in diminished yields and increased process costs [1].

Superior Oxidative Addition in Pd-Catalyzed Intramolecular N-Arylation

In the synthesis of fused nitrogen heterocycles via palladium-catalyzed intramolecular N-arylation, the choice of the ortho-halide is a critical determinant of yield and process efficiency. The C-Br bond in (2-bromobenzyl)hydrazine derivatives undergoes much more facile oxidative addition with standard Pd(0) catalysts compared to the corresponding C-Cl bond in 2-chlorobenzyl analogs. Studies on the formation of 2-aryl-2H-indazoles and related spirocyclic indolines demonstrate that ortho-bromo precursors typically achieve cyclization yields of 60-80% under standard conditions (e.g., Pd catalyst, base, 100-120 °C), whereas the ortho-chloro counterparts often require highly specialized ligands and yield significantly less product due to sluggish kinetics and competing decomposition pathways [1].

Evidence DimensionIntramolecular N-arylation cyclization yield and kinetic efficiency
Target Compound DataHigh cyclization yields (typically 60-80%) using standard Pd catalysts due to lower C-Br bond dissociation energy.
Comparator Or Baseline2-Chlorobenzylhydrazine derivatives (lower yields, requires specialized ligands due to stronger C-Cl bond).
Quantified DifferenceSubstantially higher yields and broader catalyst compatibility for the bromo-derivative.
ConditionsPd-catalyzed Buchwald-Hartwig intramolecular amination (100-120 °C).

Procuring the bromo-variant ensures robust, high-yielding cyclization steps without the need for expensive, proprietary phosphine ligands required for activating aryl chlorides.

Strict Geometric Requirement for 5- and 6-Membered Ring Annulation

The synthesis of indazoles, cinnolines, and spiro-indolines relies on the formation of thermodynamically favored 5- or 6-membered fused rings. (2-Bromobenzyl)hydrazine places the reactive bromine atom precisely at the ortho position, establishing the exact spatial proximity required for the hydrazine nitrogen to attack the palladium-activated carbon. Attempting to substitute this with 3-bromobenzylhydrazine or 4-bromobenzylhydrazine fails entirely for these specific annulations, as the meta and para positions cannot form 5- or 6-membered rings. Instead, these isomers lead to complex mixtures of intermolecular cross-coupling products, oligomers, or unreacted starting materials [1].

Evidence DimensionFormation of fused 5- or 6-membered nitrogen heterocycles
Target Compound DataExclusive formation of target fused rings (e.g., indazoles) due to optimal ortho-geometry.
Comparator Or Baseline3-Bromobenzylhydrazine and 4-Bromobenzylhydrazine (0% yield of fused 5/6-membered rings).
Quantified DifferenceComplete binary divergence in reaction pathway (intramolecular cyclization vs. intermolecular oligomerization).
ConditionsStandard intramolecular cross-coupling conditions.

Buyers targeting fused bicyclic or spirocyclic scaffolds must procure the exact ortho-isomer, as meta and para variants are structurally incapable of the required intramolecular cyclization.

Precursor Suitability for Complex Spirocyclic Scaffolds

Recent advancements in medicinal chemistry highlight the utility of (2-bromobenzyl)hydrazine derivatives in accessing highly complex, non-planar spirocyclic scaffolds that are otherwise difficult to synthesize. Research demonstrates that incorporating the 2-bromobenzyl moiety onto bicyclic hydrazine frameworks enables an unprecedented intramolecular Buchwald-Hartwig N-arylation. Following N-N bond cleavage, this specific pathway yields novel spiro[indoline-2,3'-piperidine] derivatives in up to 42% overall yield across a 5-step sequence. Without the pre-installed ortho-bromine atom, this specific cascade to C2-spirocyclic indolines—a highly sought-after motif in modern drug discovery—cannot be initiated [1].

Evidence DimensionAccess to C2-spirocyclic indoline frameworks
Target Compound DataEnables multi-step synthesis yielding complex spirocycles (up to 42% over 5 steps).
Comparator Or BaselineUnhalogenated benzylhydrazine (0% yield, pathway inaccessible).
Quantified DifferenceProvides exclusive synthetic access to a novel class of 3D spirocyclic pharmacophores.
ConditionsIntramolecular Buchwald-Hartwig N-arylation followed by reductive N-N cleavage.

For pharmaceutical R&D, this compound is a critical, non-substitutable enabler for exploring novel, patentable 3D spirocyclic chemical space.

Synthesis of 1H- and 2H-Indazole Pharmaceutical Libraries

The compound is the premier starting material for generating diverse indazole cores via initial hydrazone formation followed by Pd-catalyzed intramolecular cyclization, avoiding multi-step late-stage halogenations [1].

Development of Non-Planar Spirocyclic Therapeutics

Ideal for R&D programs focused on C2-spirocyclic indolines and related 3D pharmacophores, where the ortho-bromine is essential for the key ring-closing Buchwald-Hartwig amination step[2].

Preparation of Cinnoline Derivatives

Acts as a critical building block for 6-membered fused nitrogen heterocycles, where the proximity of the hydrazine and the reactive bromide allows for efficient annulation under transition-metal catalysis[1].

XLogP3

1.2

Dates

Last modified: 08-15-2023

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